3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitroaniline with a suitable aldehyde or ketone, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the side chains.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-diones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6,7-Dimethoxyquinoxaline: A derivative with methoxy groups at positions 6 and 7.
Uniqueness
3-(alpha-Methyl-beta-hydroxyphenethyl)quinoxaline-2(1H)-one is unique due to the presence of the alpha-methyl-beta-hydroxyphenethyl group, which can impart specific biological or chemical properties not found in simpler quinoxaline derivatives.
Properties
CAS No. |
645475-72-5 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-(1-hydroxy-1-phenylpropan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-11(16(20)12-7-3-2-4-8-12)15-17(21)19-14-10-6-5-9-13(14)18-15/h2-11,16,20H,1H3,(H,19,21) |
InChI Key |
NMIKBYYHWLQKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.